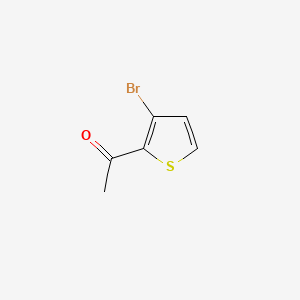

2-Acetyl-3-bromothiophene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-bromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXPELAHJQSZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377468 | |

| Record name | 2-Acetyl-3-bromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42877-08-7 | |

| Record name | 2-Acetyl-3-bromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetyl-3-bromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Acetyl-3-bromothiophene from 3-bromothiophene

Introduction: The Significance of 2-Acetyl-3-bromothiophene in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its unique substitution pattern, featuring both a nucleophilic acetyl group and an electrophilic bromine atom on a thiophene scaffold, renders it a versatile intermediate for the synthesis of a diverse array of complex molecules. The thiophene ring itself is a well-established bioisostere for the benzene ring, often introduced into drug candidates to modulate physicochemical properties, enhance metabolic stability, and improve biological activity. Consequently, the efficient and regioselective synthesis of functionalized thiophenes such as this compound is of paramount importance to medicinal chemists and process development scientists. This guide provides a comprehensive overview of the synthesis of this compound from 3-bromothiophene, delving into the underlying reaction mechanism, a detailed experimental protocol, and critical safety considerations.

Theoretical Framework: The Friedel-Crafts Acylation of 3-Bromothiophene

The synthesis of this compound from 3-bromothiophene is typically achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the thiophene ring.[1][2] The regioselectivity of this reaction is a crucial aspect to consider. In the case of thiophene, electrophilic attack is favored at the C2 and C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate (the Wheland intermediate) compared to attack at the C3 or C4 positions.[3][4] For a 3-substituted thiophene like 3-bromothiophene, the directing effects of the substituent must be taken into account. The bromine atom is an ortho-, para- director, which in the context of the thiophene ring, further activates the C2 and C5 positions towards electrophilic attack. This inherent electronic preference leads to the formation of this compound as the major product.[3]

The reaction mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with acetyl chloride to form a highly electrophilic acylium ion.[1][2] This resonance-stabilized cation is the key electrophile in the reaction.

-

Electrophilic Attack: The π-electrons of the thiophene ring act as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position to form a resonance-stabilized carbocation intermediate.

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the C2 position, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.[1][2]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Bromothiophene | C₄H₃BrS | 163.04 | 10.0 g | 0.061 |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 5.2 mL (5.7 g) | 0.073 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 9.8 g | 0.073 |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 150 mL | - |

| Crushed Ice | H₂O | 18.02 | ~200 g | - |

| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | 100 mL | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - |

Procedure

-

Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (9.8 g, 0.073 mol).[3]

-

Solvent Addition and Cooling: Add anhydrous dichloromethane (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (5.2 mL, 0.073 mol) dropwise to the stirred suspension while maintaining the temperature at 0 °C.[3]

-

Addition of 3-Bromothiophene: After the addition of acetyl chloride is complete, add a solution of 3-bromothiophene (10.0 g, 0.061 mol) in anhydrous dichloromethane (50 mL) dropwise over a period of 30 minutes, ensuring the temperature remains at 0 °C.[3]

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours.[3]

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).[3] This step quenches the reaction and dissolves the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).[3]

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

Purification

The crude product, a yellowish solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure this compound.[3] Alternatively, recrystallization from a suitable solvent such as ethanol or petroleum ether can be employed.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₆H₅BrOS |

| Molecular Weight | 205.07 g/mol [5][6] |

| Appearance | Solid |

| Melting Point | 28-35 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (d, J = 5.6 Hz, 1H), 7.15 (d, J = 5.6 Hz, 1H), 2.60 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.1, 141.2, 131.9, 127.8, 115.5, 28.9 |

| IR (ATR) | ν 1660 cm⁻¹ (C=O stretch) |

Safety and Handling

It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis. The following safety precautions should be strictly adhered to:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

-

3-Bromothiophene: This compound is flammable, toxic if inhaled, and an irritant.[8][9] Avoid contact with skin and eyes.

-

Acetyl Chloride: Acetyl chloride is a corrosive, flammable liquid that reacts violently with water.[7] It should be handled with extreme care under anhydrous conditions.

-

Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with water, releasing HCl gas.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The Friedel-Crafts acylation of 3-bromothiophene provides a reliable and regioselective route to this compound, a valuable intermediate in pharmaceutical research and development. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol with stringent safety measures, researchers can efficiently synthesize this important building block. The information presented in this guide is intended to empower scientists with the knowledge necessary to successfully and safely perform this synthesis.

References

- 1. byjus.com [byjus.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C6H5BrOS | CID 2764496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Acetyl-3-bromothiophene

Introduction

In the landscape of heterocyclic chemistry, substituted thiophenes serve as indispensable building blocks for the synthesis of a wide array of functional molecules, particularly in the realms of medicinal chemistry and materials science. Among these, 2-Acetyl-3-bromothiophene (CAS No: 42877-08-7) emerges as a highly versatile and strategic intermediate.[1] Its unique bifunctional nature, possessing both a nucleophilic acetyl group and an electrophilically activatable C-Br bond, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the physicochemical properties, electronic landscape, and synthetic reactivity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. This compound is typically a white to brown solid or liquid at room temperature, with a melting point in the range of 38-41°C.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrOS | [2][5] |

| Molecular Weight | 205.07 g/mol | [2][5] |

| Melting Point | 38-41 °C | [2][3][4] |

| Boiling Point | 102-105 °C (at 4 mmHg) | [2][3][4] |

| Density | ~1.619 g/cm³ | [2][3][4] |

| Appearance | White to brown solid or liquid | [1][3] |

| Refractive Index (n20/D) | ~1.612 |

The spectroscopic data for this compound provides a clear fingerprint for its structural identification. In ¹H NMR spectroscopy, the thiophene ring protons typically appear as doublets, with their chemical shifts influenced by the anisotropic effects of the acetyl group and the electronegativity of the bromine atom. The methyl protons of the acetyl group present as a sharp singlet.

Electronic Landscape and Reactivity Analysis

The reactivity of this compound is dictated by the electronic interplay between the thiophene ring and its substituents. The thiophene ring is an electron-rich aromatic system, inherently prone to electrophilic substitution, with a preference for the C2 (α) position.[6] However, the substituents on the ring in this compound significantly modulate this intrinsic reactivity.

-

The 2-Acetyl Group: This is a moderately deactivating, electron-withdrawing group. It reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack than unsubstituted thiophene.[7] It primarily directs incoming electrophiles to the C4 and C5 positions.[7]

-

The 3-Bromo Group: The bromine atom is also a deactivating group due to its inductive effect, but its lone pairs can participate in resonance, directing electrophilic attack to the ortho (C2, C4) and para (C5) positions.

The combination of these effects makes the C5 position the most probable site for further electrophilic aromatic substitution. The two primary handles for synthetic modification are the carbon-bromine bond at the C3 position and the carbonyl group of the acetyl function at the C2 position.

Caption: Key reaction pathways for this compound.

Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The presence of the bromine atom at the C3 position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures.

This reaction is one of the most powerful methods for forming C-C bonds, coupling the thiophene core with various aryl or vinyl boronic acids.[8][9][10] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for different boronic acids.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water. Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the thiophene with a terminal alkyne.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11] Copper-free versions have also been developed to avoid potential issues with copper contamination.[12][13]

Causality in Experimental Choices: The use of a copper(I) salt (like CuI) is crucial as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center more readily than the alkyne itself, thus accelerating the catalytic cycle.[14] The choice of an amine base (e.g., triethylamine or diisopropylamine) is also twofold: it acts as a base to deprotonate the terminal alkyne and serves as a solvent.

Transformations of the Acetyl Group

The acetyl group at the C2 position is a versatile functional handle for a variety of synthetic modifications.[15]

-

Reduction: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation is often a key step in the synthesis of chiral ligands or biologically active molecules.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol or Claisen-Schmidt condensations to form new C-C bonds.

-

Oxidation (Haloform Reaction): Treatment with a base and a halogen (e.g., bromine or iodine) can convert the acetyl group into a carboxylic acid via the haloform reaction. This provides a route to 3-bromo-2-thiophenecarboxylic acid.

Electrophilic Aromatic Substitution on the Thiophene Ring

Despite the deactivating effects of the substituents, this compound can undergo further electrophilic substitution. As predicted by the analysis of directing effects, the C5 position is the most nucleophilic and thus the primary site of attack.

Detailed Experimental Protocol: Bromination at C5

This protocol describes the regioselective bromination to yield 1-(3,5-dibromo-2-thienyl)ethanone.

-

Reagents: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like acetic acid or a chlorinated solvent.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution. The use of NBS is preferable to elemental bromine for regioselectivity and milder conditions.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.

-

Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by recrystallization or chromatography.

Applications in Drug Discovery and Materials Science

The 2-acetylthiophene scaffold and its derivatives are prevalent in a wide range of biologically active compounds and functional materials. The ability to selectively functionalize the molecule at the C3, C5, and acetyl positions makes this compound a valuable precursor for generating diverse molecular libraries for drug screening. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and antiviral properties.[15]

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[3][4][5] It may also cause an allergic skin reaction.[3][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[4] All manipulations should be performed in a well-ventilated fume hood.[4][16][17] Store the compound in a cool, dry place away from incompatible materials.[16]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a trifecta of reactive sites for molecular elaboration. Its C-Br bond is primed for versatile cross-coupling reactions, the acetyl group allows for a host of classical carbonyl transformations, and the thiophene ring itself can undergo further regioselective substitution. A deep understanding of its electronic properties and reactivity patterns, as detailed in this guide, empowers researchers to strategically design and execute complex synthetic routes, paving the way for innovations in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 42877-08-7 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C6H5BrOS | CID 2764496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives [mdpi.com]

- 16. Page loading... [guidechem.com]

- 17. lobachemie.com [lobachemie.com]

molecular structure and formula of 2-Acetyl-3-bromothiophene

An In-Depth Technical Guide to 2-Acetyl-3-bromothiophene

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document delineates its fundamental chemical and physical properties, molecular structure, and spectroscopic characteristics. Furthermore, it details a robust, commonly employed synthetic protocol via Friedel-Crafts acylation, including a step-by-step methodology and a mechanistic exploration. The guide also discusses the compound's chemical reactivity, emphasizing its utility as a versatile intermediate for introducing the substituted thiophene moiety into complex molecular architectures, particularly within drug development programs. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who utilize halogenated heterocycles in their synthetic endeavors.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted thiophene ring, functionalized with an acetyl group at the 2-position and a bromine atom at the 3-position. This arrangement of functional groups provides two distinct points for chemical modification, making it a valuable intermediate in organic synthesis. Its primary identifiers and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-bromothiophen-2-yl)ethanone | [1] |

| Synonyms | 1-(3-Bromo-2-thienyl)ethanone | [2][3] |

| CAS Number | 42877-08-7 | [2][3][4][5] |

| Molecular Formula | C₆H₅BrOS | [2][3][4] |

| Molecular Weight | 205.07 g/mol | [1][2][4] |

| Appearance | Solid | [2] |

| Melting Point | 28-35 °C / 38-41°C | [2][3][6] |

| Boiling Point | 102-105 °C at 4 mmHg | [3][6] |

| Density | ~1.619 g/cm³ (Predicted) | [3][6] |

| Refractive Index (n20/D) | ~1.612 | [2] |

| SMILES | CC(=O)c1sccc1Br | [2][7] |

| InChI Key | ZUXPELAHJQSZTE-UHFFFAOYSA-N | [1][2] |

Section 2: Molecular Structure and Spectroscopic Characterization

The structural arrangement of this compound dictates its reactivity and its spectroscopic signature. The electron-withdrawing nature of the acetyl group and the inductive and resonance effects of the bromine atom influence the electron density of the thiophene ring, which can be observed through various analytical techniques.

Lewis Structure and Nomenclature

The formal name, 1-(3-bromothiophen-2-yl)ethanone, precisely describes the connectivity.[1] An ethanone (acetyl) group is attached to the C2 position of a thiophene ring, and a bromine atom is attached to the C3 position.

Caption: Chemical structure of this compound.

Spectroscopic Fingerprints

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring. The proton at the C5 position will be a doublet, coupled to the proton at the C4 position. Similarly, the C4 proton will appear as a doublet coupled to the C5 proton. A sharp singlet will be observed in the aliphatic region (around 2.5 ppm) corresponding to the three equivalent protons of the methyl group in the acetyl moiety.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon NMR spectrum will display six unique signals. One signal will be in the carbonyl region (~190 ppm) for the acetyl carbon. Four signals will correspond to the four carbons of the thiophene ring, with their chemical shifts influenced by the attached substituents. One signal in the aliphatic region will correspond to the methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹, which is characteristic of a conjugated ketone (the C=O stretch of the acetyl group). Additional bands will be present corresponding to C-H, C=C, and C-S stretching and bending vibrations within the thiophene ring.

-

MS (Mass Spectrometry): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the spectrum will exhibit two molecular ion peaks of nearly equal intensity at m/z = 204 and m/z = 206. The base peak will likely correspond to the loss of a methyl group (M-15) or the entire acetyl group (M-43).

Section 3: Synthesis and Mechanistic Insights

The most common and efficient method for preparing this compound is the Friedel-Crafts acylation of 3-bromothiophene. This electrophilic aromatic substitution reaction provides a direct route to the desired product.

Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves treating 3-bromothiophene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is regioselective, with acylation occurring preferentially at the C2 position, which is activated by the sulfur atom and is the most nucleophilic site adjacent to the bromine.

Mechanistic Diagram

The mechanism proceeds in three main steps:

-

Formation of the Electrophile: The Lewis acid (AlCl₃) activates the acetyl chloride to form a highly reactive acylium ion.

-

Nucleophilic Attack: The π-electrons of the thiophene ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the thiophene ring and yielding the final product.

Caption: Mechanism of Friedel-Crafts acylation of 3-bromothiophene.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system, including purification and characterization checkpoints.

-

Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere and vent HCl gas).

-

Reagent Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide. Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 3-bromothiophene (1.0 eq.) in the same dry solvent and add it to the cooled AlCl₃ suspension with stirring.

-

Acylating Agent Addition: Add acetyl chloride (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side-product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture over crushed ice with stirring. Causality Note: This hydrolyzes the aluminum complexes and quenches the reaction. This step is highly exothermic and must be performed cautiously in a fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and MS, comparing the obtained spectra with literature data.

Section 4: Chemical Reactivity and Applications in Drug Development

This compound serves as a versatile scaffold due to its two distinct reactive sites.

Key Reactivity Sites

-

The Bromine Atom (C3): The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions. It can readily undergo Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide variety of carbon-based or heteroatom-based substituents at the 3-position, enabling the construction of complex molecular libraries for drug screening. Thiophene and its derivatives are common building blocks in pharmaceuticals.[8]

-

The Acetyl Group (C2): The carbonyl group can undergo numerous transformations. The α-protons are acidic and can be deprotonated to form an enolate for aldol-type reactions. The carbonyl itself can be reduced to an alcohol, converted to an amine via reductive amination, or used in Wittig-type reactions.

Caption: Reactivity workflow of this compound.

Role as a Pharmacophore and Synthetic Intermediate

The thiophene ring is considered a bioisostere of the benzene ring and is a common motif in many marketed drugs (e.g., Clopidogrel, Tiotropium). Its presence can enhance metabolic stability, improve solubility, and modulate biological activity. This compound provides a pre-functionalized core that allows medicinal chemists to rapidly synthesize analogs of lead compounds, exploring the structure-activity relationship (SAR) around the thiophene scaffold.

Section 5: Safety and Handling

This compound requires careful handling in a laboratory environment.

-

Hazard Classification: Harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[1]

-

GHS Hazard Statements: H302, H317, H319.[5]

-

Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry place away from light and incompatible materials.

Section 6: Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular structure and predictable reactivity. Its utility is firmly established in synthetic organic chemistry, particularly for the construction of heteroaromatic compounds relevant to the pharmaceutical and material sciences. The synthetic route via Friedel-Crafts acylation is robust and scalable. A thorough understanding of its spectroscopic properties, chemical reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. This compound | C6H5BrOS | CID 2764496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 42877-08-7 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS#: 42877-08-7 [m.chemicalbook.com]

- 7. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. Page loading... [wap.guidechem.com]

physical properties like melting and boiling point of 2-Acetyl-3-bromothiophene

An In-depth Technical Guide to the Physical Properties of 2-Acetyl-3-bromothiophene

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the key physical properties of this compound (CAS No. 42877-08-7), a critical intermediate in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights into the experimental determination and application of these properties.

Introduction: The Significance of this compound

This compound is a halogenated thiophene derivative widely utilized as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure, which incorporates an acetyl group and a bromine atom on a thiophene ring, provides two reactive sites for further chemical transformations.[1] The bromine atom, for instance, is well-suited for participation in various cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental to the construction of novel carbon-carbon bonds.[1]

A thorough understanding of its physical properties, such as melting and boiling points, is not merely academic. These parameters are fundamental to its practical application, dictating conditions for storage, handling, reaction setup, and, most critically, purification. The purity of a synthetic intermediate is paramount for the success of subsequent reactions, and physical properties serve as the first and most direct measure of sample integrity.

Core Physical Properties

The physical characteristics of this compound are summarized below. These values are essential for laboratory handling and process design.

| Property | Value | Source(s) |

| CAS Number | 42877-08-7 | [2][3][4] |

| Molecular Formula | C₆H₅BrOS | [2][3][4] |

| Molecular Weight | 205.07 g/mol | [2][4][5] |

| Appearance | White to brown solid or liquid | [1] |

| Melting Point | 28-41°C | [2][3] |

| Boiling Point | 102-105°C at 4 mmHg | [2][3] |

| Density | ~1.619 g/cm³ | [2][3] |

| Refractive Index | ~1.611 (at 20°C) | [2] |

| Flash Point | >110°C |

Analysis of the Melting Point

There is a noted variance in the reported melting point of this compound, with ranges cited as 28-35°C and 38-41°C.[1][2][3][6] This discrepancy is significant and warrants careful consideration.

-

Causality of Variation: The primary reason for such variation in melting point is typically the presence of impurities. Residual starting materials, solvents, or byproducts from the synthesis can depress and broaden the melting range. For instance, incomplete bromination of 2-acetylthiophene could leave residual starting material, altering the observed melting point.

-

Experimental Significance: A sharp melting point range (typically < 2°C) is a strong indicator of high purity. The wider ranges reported suggest that the samples measured may have contained varying levels of impurities. Therefore, researchers should use the melting point not just as an identifier but as a crucial preliminary purity check.

Analysis of the Boiling Point

The boiling point is consistently reported as 102-105°C at a reduced pressure of 4 mmHg.[2][3]

-

Rationale for Vacuum Distillation: Reporting the boiling point under reduced pressure is standard practice for organic compounds that are susceptible to decomposition at their atmospheric boiling point. The acetyl and bromo-substituted thiophene ring may not be stable at the high temperatures required for boiling at atmospheric pressure. Vacuum distillation allows the compound to vaporize at a much lower temperature, preserving its chemical integrity during purification. This is the preferred method for purifying this compound on a larger scale.[7]

Experimental Protocols for Property Determination and Purification

The reliability of physical property data is directly dependent on the purity of the sample. Therefore, a robust purification strategy is the necessary precursor to any accurate measurement.

General Synthesis and Purification Workflow

The synthesis of this compound typically involves the acylation of a 3-bromothiophene precursor. The crude product from such a reaction will invariably contain unreacted starting materials and side products, necessitating a multi-step purification process to isolate the pure compound.

Caption: General workflow for the purification and analysis of this compound.

Step-by-Step Protocol: Purification by Flash Column Chromatography

This protocol is a self-validating system for achieving high purity, essential before determining physical constants.

-

Preparation of the Crude Sample:

-

Dissolve the crude this compound oil/solid in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to this solution to create a slurry.

-

Gently remove the solvent under reduced pressure (rotary evaporation) until a dry, free-flowing powder is obtained. This "dry loading" method prevents band broadening on the column and improves separation.

-

-

Column Packing:

-

Select an appropriate size glass column.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The flat, uniform bed is critical for good separation.

-

-

Loading and Elution:

-

Carefully add the dry-loaded sample to the top of the silica bed.

-

Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). The choice of solvent system should be guided by prior Thin Layer Chromatography (TLC) analysis to ensure the desired compound separates well from impurities.

-

Gradually increase the polarity of the mobile phase (gradient elution) as needed to move the product down the column.

-

-

Fraction Collection and Analysis:

-

Collect small fractions of the eluent in test tubes.

-

Monitor the separation using TLC, spotting each fraction on a TLC plate.

-

Combine the fractions that contain the pure product (identified by a single spot at the correct Rf value on the TLC plate).

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

-

Protocol: Melting Point Determination

-

Sample Preparation: Ensure the purified sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range). A pure sample will exhibit a sharp range of 1-2°C.

References

1H NMR and 13C NMR spectral data for 2-Acetyl-3-bromothiophene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Acetyl-3-bromothiophene

For professionals in drug discovery and development, the unambiguous structural elucidation of heterocyclic compounds is a foundational requirement. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for confirming the precise molecular architecture of these compounds.

This guide provides a detailed examination of the ¹H and ¹³C NMR spectral data for this compound. Moving beyond a simple data summary, this document, authored from the perspective of a Senior Application Scientist, delves into the causal relationships between the molecular structure and its spectral output. We will explore the influence of the bromo and acetyl substituents on the thiophene ring, provide a robust experimental protocol for data acquisition, and present the spectral data in a clear, structured format.

Molecular Structure and Substituent Effects

The substitution pattern on an aromatic ring profoundly impacts the electronic environment of its constituent atoms, leading to predictable shifts in NMR spectra. In this compound, the thiophene ring is functionalized with an electron-withdrawing acetyl group (-COCH₃) at the C2 position and an electronegative bromine atom at the C3 position.

-

Acetyl Group (C2): As a deactivating, electron-withdrawing group, the acetyl substituent decreases the electron density of the entire thiophene ring through both inductive and resonance effects. This deshielding effect causes the remaining ring protons and carbons to resonate at a lower field (higher ppm values).[1] The anisotropic effect of the carbonyl bond will further deshield the adjacent proton at C5.

-

Bromo Group (C3): The bromine atom exerts a strong, electron-withdrawing inductive effect due to its high electronegativity. However, it also has a weak, electron-donating resonance effect. The net result is a complex influence on the chemical shifts of the adjacent C4 and C5 positions.[2]

These electronic effects are key to assigning the signals in the ¹H and ¹³C NMR spectra correctly.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two in the aromatic region corresponding to the thiophene ring protons and one in the aliphatic region for the acetyl methyl protons.

The two thiophene protons, H4 and H5, form a simple AX spin system and will appear as two doublets, coupled to each other.

-

H5 Proton: This proton is expected to be the most downfield of the ring protons. It is deshielded by the electron-withdrawing nature of the adjacent sulfur atom and, more significantly, by the anisotropic effect and resonance-withdrawing effect of the acetyl group at the C2 position.

-

H4 Proton: This proton is adjacent to the bromine atom at C3. Its chemical shift will be influenced by the inductive effect of the bromine and the overall reduced electron density of the ring.

-

Acetyl Protons (-COCH₃): These three equivalent protons will appear as a sharp singlet, typically in the range of 2.5-2.6 ppm.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | ~7.6 - 7.8 | Doublet (d) | ~5.5 - 6.0 |

| H4 | ~7.1 - 7.3 | Doublet (d) | ~5.5 - 6.0 |

| -COCH₃ | ~2.6 | Singlet (s) | N/A |

Note: These are predicted values based on substituent effects on the thiophene core. Actual experimental values may vary slightly.

¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum will display six unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

-

Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing above 185 ppm due to the strong deshielding effect of the double-bonded oxygen atom.[3]

-

Ring Carbons (C2, C3, C4, C5):

-

C2 & C3: These are quaternary carbons directly attached to the substituents. C2, bearing the acetyl group, will be significantly downfield. C3, attached to bromine, will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," despite bromine's electronegativity.[2]

-

C5 & C4: These carbons are attached to protons. C5 is expected to be more downfield than C4 due to its proximity to the electron-withdrawing sulfur and the C2-acetyl group.

-

-

Methyl Carbon (-COCH₃): This carbon will appear in the upfield region of the spectrum, typically between 25 and 30 ppm.[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~188 - 192 |

| C2 | ~142 - 145 |

| C5 | ~133 - 136 |

| C4 | ~128 - 131 |

| C3 | ~115 - 118 |

| -COCH₃ | ~28 - 30 |

Note: Predicted values are based on known substituent effects and data from similar compounds.[1][2]

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is contingent upon a meticulous and standardized experimental approach. The following protocol outlines the key steps for the analysis of this compound.[4]

4.1 Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of high-purity this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its convenient solvent signals for referencing.[5]

-

Transfer: Transfer the resulting solution to a clean, dry 5 mm NMR tube. Ensure no solid particles are present.

4.2 Spectrometer Setup (400 MHz or higher recommended)

-

Insertion & Locking: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent.

-

Tuning & Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

4.3 ¹H NMR Data Acquisition

-

Pulse Sequence: Utilize a standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6 ppm.

-

Number of Scans: Acquire 16-32 scans to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure full proton relaxation between scans.

4.4 ¹³C NMR Data Acquisition

-

Pulse Sequence: Employ a standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope.[3]

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds.

4.5 Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually phase correct the spectrum and apply an automated baseline correction.

-

Referencing: Calibrate the chemical shift scale. For ¹H, reference the residual CHCl₃ signal to δ 7.26 ppm. For ¹³C, reference the CDCl₃ triplet to δ 77.16 ppm.[5]

-

Integration & Peak Picking: Integrate the signals in the ¹H spectrum to confirm proton ratios. Pick all relevant peaks in both spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable through an understanding of fundamental substituent effects. The electron-withdrawing acetyl and bromo groups create a distinct and predictable pattern of signals, allowing for the unambiguous confirmation of its molecular structure. By following a robust and standardized experimental protocol, researchers can acquire high-fidelity data essential for regulatory submissions, publication, and advancing drug development programs.

References

Part 1: Core Principles of Reactivity and Regioselectivity

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of the Thiophene Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of electrophilic aromatic substitution (SEAr) on the thiophene ring, a cornerstone of heterocyclic chemistry. Thiophene and its derivatives are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science, making the strategic functionalization of this ring system a critical skill for synthetic chemists.[1][2] This document moves beyond simple procedural descriptions to explore the causal electronic principles governing thiophene's reactivity and regioselectivity, offering field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Thiophene is an electron-rich, five-membered aromatic heterocycle.[3] Its reactivity in electrophilic aromatic substitution is governed by the electronic contribution of the sulfur heteroatom to the π-system.

Enhanced Reactivity Compared to Benzene

Thiophene undergoes electrophilic substitution at a significantly faster rate than benzene.[1][4][5] This heightened reactivity stems from the ability of the sulfur atom's lone pair of electrons to participate in the aromatic sextet, thereby increasing the electron density of the ring and making it more nucleophilic.[4][6] Furthermore, the sulfur atom effectively stabilizes the positive charge in the cationic intermediate (the σ-complex or arenium ion) formed during the rate-determining step of the reaction.[3] Since thiophene has less resonance stabilization energy to overcome compared to benzene, the activation energy for this step is lower, leading to a faster reaction.[5]

The relative reactivity towards electrophiles generally follows the order: Pyrrole > Furan > Thiophene > Benzene.[5][7][8][9]

| Compound | Relative Rate of Acetylation (approx.) |

| Pyrrole | 5 x 10⁶ |

| Furan | 1 x 10⁶ |

| Thiophene | 2 x 10⁴ |

| Benzene | 1 |

Data synthesized from general relative reactivity trends in heterocyclic chemistry.

Pronounced Regioselectivity: The α-Position (C2/C5) Preference

Electrophilic substitution on an unsubstituted thiophene ring occurs with a strong preference for the α-positions (C2 and C5) over the β-positions (C3 and C4).[4][10] This regioselectivity is a direct consequence of the relative stability of the intermediate σ-complex.

When the electrophile attacks the C2 position, the resulting positive charge can be delocalized over three resonance structures, including a crucial one where the charge is stabilized by the sulfur atom's lone pair.[3][11] In contrast, attack at the C3 position only allows for two resonance structures, and neither effectively places the positive charge adjacent to the heteroatom for direct stabilization.[3][11] The more stable C2-adduct intermediate dictates the kinetic and thermodynamic product.[12]

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 8. Reactions of Pyrrole, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 2-Acetyl-3-bromothiophene for Research and Development

This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses for 2-Acetyl-3-bromothiophene, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper understanding of the causality behind safety measures, ensuring a culture of proactive safety and experimental integrity in the laboratory.

Introduction: Understanding the Compound

This compound (CAS No. 42877-08-7) is a substituted thiophene derivative widely utilized in organic synthesis.[1] Its molecular structure, featuring a reactive acetyl group and a bromine atom on the thiophene ring, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.[2] However, these same reactive functionalities necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is predicated on the principle that true laboratory safety stems from a comprehensive understanding of a chemical's properties and reactivity, not merely the rote following of rules.

Hazard Identification and Risk Assessment: A Proactive Approach

A critical first step in the safe handling of any chemical is a comprehensive understanding of its potential hazards. This compound is classified as harmful and an irritant.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3][4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [4] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3][4] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [3][5] |

Causality of Hazards: The toxicity of this compound can be attributed to its electrophilic nature, a common feature of halogenated organic compounds and ketones. Upon absorption, it can potentially react with biological nucleophiles, such as proteins and nucleic acids, leading to cellular damage. Skin and eye irritation are likely due to its ability to disrupt cell membranes. The potential for skin sensitization underscores the importance of preventing repeated exposure, as this can lead to an exaggerated immune response upon subsequent contact.

Safe Handling and Storage: A Validating Workflow

A self-validating system for handling hazardous chemicals involves a series of checks and balances that begin from the moment a chemical is received to its final disposal. The following protocol is designed to minimize exposure and prevent accidental release.

Receiving and Storage

-

Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Do not accept a compromised container.

-

Labeling: Ensure the manufacturer's label is intact and legible. It should include the product identifier, hazard pictograms, signal word, and precautionary statements.

-

Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The storage area should be clearly marked with the appropriate hazard signs. Keep containers tightly closed when not in use.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal of engineering controls is to isolate the researcher from the hazard. PPE serves as the last line of defense.

-

Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[7]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Contaminated gloves should be disposed of immediately, and hands should be washed thoroughly after handling.[8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Experimental Workflow

The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: A Rapid and Informed Response

In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel should be familiar with the location of safety equipment, including emergency showers, eyewash stations, and fire extinguishers.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[10][12] Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[14]

Accidental Release Measures

For a small spill, trained personnel wearing appropriate PPE can clean it up.

-

Evacuate: Clear the immediate area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.[14]

-

Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

For large spills, evacuate the laboratory immediately and contact the institution's emergency response team.

Emergency Decision-Making Flowchart

Caption: A flowchart to guide decision-making during an emergency.

Material Safety Data Sheet (MSDS) Summary

This table summarizes key data points from the MSDS for this compound.

| Property | Value | Source |

| Chemical Formula | C₆H₅BrOS | [3] |

| Molecular Weight | 205.07 g/mol | [3] |

| Appearance | Off-white crystalline solid | [10] |

| Melting Point | 41 - 45 °C (105.8 - 113 °F) | [10] |

| Boiling Point | 102 - 105 °C (215.6 - 221 °F) | [10] |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | No information available | [10] |

Conclusion: A Commitment to Safety and Scientific Excellence

The safe and effective use of this compound in a research setting is not merely a matter of compliance but a cornerstone of scientific integrity. By understanding the underlying reasons for safety protocols, researchers can foster a laboratory environment where potential hazards are proactively managed, allowing for the confident pursuit of scientific discovery. This guide serves as a living document, intended to be integrated into laboratory-specific Standard Operating Procedures (SOPs) and training programs.

References

- 1. This compound 97 42877-08-7 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C6H5BrOS | CID 2764496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. trentu.ca [trentu.ca]

- 13. lobachemie.com [lobachemie.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

The Suzuki-Miyaura Coupling of 2-Acetyl-3-bromothiophene: A Comprehensive Guide for Synthetic Chemists

For researchers, scientists, and professionals in drug development, the quest for efficient and versatile methods to construct complex molecular architectures is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, celebrated for its reliability in forging carbon-carbon bonds.[1][2] This guide provides an in-depth exploration of the application of 2-acetyl-3-bromothiophene as a key building block in these reactions, offering both theoretical insights and practical, field-proven protocols.

The presence of the thiophene motif is significant in medicinal chemistry, with numerous thiophene-containing compounds exhibiting a wide range of biological activities. The acetyl group at the 2-position of the thiophene ring not only serves as a handle for further functionalization but also influences the electronic properties of the molecule, impacting its reactivity in cross-coupling reactions. Understanding these nuances is critical for the successful synthesis of novel 2,3-disubstituted thiophenes, which are valuable scaffolds in the development of new therapeutic agents.

Theoretical Framework: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[3] The catalytic cycle, a beautifully orchestrated sequence of organometallic transformations, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

A base is a crucial component of the reaction, playing a pivotal role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3] This "ate" complex then readily transfers its organic moiety to the palladium center. The choice of base, solvent, and palladium catalyst system is paramount and can significantly influence the reaction's efficiency and outcome.

The Reactivity of 3-Bromothiophenes in Suzuki Coupling

Compared to their 2-bromo counterparts, 3-bromothiophenes can sometimes present a greater challenge in Suzuki-Miyaura couplings. This is often attributed to the slightly stronger C-Br bond at the 3-position.[4] However, with the advent of modern, highly active palladium catalysts and optimized reaction conditions, high yields can be reliably achieved for both isomers. The electron-withdrawing nature of the acetyl group at the 2-position in this compound is expected to enhance the reactivity of the C-Br bond towards oxidative addition, potentially facilitating the coupling reaction.

Experimental Protocol: Synthesis of 2-Acetyl-3-arylthiophene

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Reagents:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane and Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Reaction Setup and Procedure:

-

Inert Atmosphere: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere. Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.[1]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified 2-acetyl-3-arylthiophene by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

References

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Note: A Practical Guide to Sonogashira Coupling with 2-Acetyl-3-bromothiophene

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable for the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[1][4] The reaction is prized for its operational simplicity and mild conditions, often proceeding at room temperature with a mild base.[1][4]

This application note provides a detailed protocol and practical insights for the Sonogashira coupling of 2-Acetyl-3-bromothiophene, a heteroaromatic building block of significant interest in medicinal chemistry and materials science. Thiophene-containing alkynes are key structural motifs in various biologically active molecules and conjugated polymers. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on optimization and troubleshooting.

The Mechanism of Sonogashira Coupling

A thorough understanding of the reaction mechanism is crucial for successful execution and troubleshooting. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5]

-

The Palladium Cycle: This is the primary cross-coupling cycle.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[1][5]

-

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1][5]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired product (2-acetyl-3-alkynylthiophene) and regenerate the active Pd(0) catalyst.[1]

-

-

The Copper Cycle: This cycle's role is to activate the terminal alkyne.

The synergy between these two cycles allows the reaction to proceed under mild conditions.[4]

Figure 1. Simplified catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Coupling of this compound with Phenylacetylene

This protocol provides a general procedure that can be adapted for various terminal alkynes. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst degradation and unwanted side reactions like Glaser homocoupling.[7]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Stoichiometry (eq.) |

| This compound | 219.08 | 1.0 | 219 mg | 1.0 |

| Phenylacetylene | 102.14 | 1.2 | 123 mg (134 µL) | 1.2 |

| PdCl₂(PPh₃)₂ (Catalyst) | 701.90 | 0.03 | 21 mg | 0.03 (3 mol%) |

| Copper(I) Iodide (CuI) (Co-catalyst) | 190.45 | 0.05 | 9.5 mg | 0.05 (5 mol%) |

| Triethylamine (Base/Solvent) | 101.19 | - | 5 mL | - |

| Toluene (Co-solvent) | 92.14 | - | 5 mL | - |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

-

Flask Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (219 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and Copper(I) Iodide (9.5 mg, 0.05 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL) via syringe.

-

Degassing (Optional but Recommended): For sensitive substrates, the resulting suspension can be degassed by bubbling nitrogen or argon through the mixture for 10-15 minutes.

-

Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reactivity of aryl bromides is lower than iodides, so gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion.[5][7]

-

Monitoring: Monitor the reaction progress by TLC, eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material (this compound) should be consumed, and a new, typically more nonpolar, product spot should appear.

-

Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the catalyst residues and amine salts.[5]

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, water (15 mL), and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure 2-acetyl-3-(phenylethynyl)thiophene.

Key Considerations and Troubleshooting

The success of a Sonogashira coupling depends on several factors. Understanding these can help in optimizing the reaction and troubleshooting poor outcomes.

Figure 2. Logic diagram for Sonogashira reaction optimization and troubleshooting.

| Problem | Potential Cause | Recommended Solution |

| No or Low Conversion | Inactive Catalyst: Palladium catalyst has decomposed (often indicated by the formation of black palladium metal).[7] | Use fresh, high-purity catalysts. Ensure strictly anaerobic and anhydrous conditions.[7] Consider using more robust ligands like XPhos or SPhos for challenging substrates. |

| Low Reactivity of Aryl Bromide: Aryl bromides are less reactive than iodides.[7] | Increase the reaction temperature (e.g., 60-80°C).[8] Increase catalyst loading slightly (e.g., to 5 mol%). | |

| Poor Quality Base/Solvent: Presence of water or other impurities in the amine or solvent. | Use freshly distilled and degassed solvents and bases. Ensure the base is present in sufficient excess to neutralize the HBr byproduct.[7] | |

| Glaser Homocoupling | Oxygen Contamination: The copper-catalyzed homocoupling of the alkyne is promoted by oxygen.[4][7] | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[7] |

| Excessive Copper: High concentrations of copper can favor the homocoupling pathway. | Reduce the amount of CuI co-catalyst. Alternatively, consider a copper-free protocol. | |

| Copper-Free Conditions | Avoiding Homocoupling: For substrates prone to homocoupling, omitting the copper co-catalyst is a viable strategy.[2][7][9] | Copper-free Sonogashira reactions are well-established.[2][9] They may require different ligands (e.g., bulky, electron-rich phosphines like P(t-Bu)₃), a different base, or higher temperatures to proceed efficiently.[9][10] |

Safety Precautions

-

Reagents: Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Toluene, triethylamine, and other organic solvents are flammable and harmful. Avoid inhalation and contact with skin.

-

Inert Atmosphere: When working with Schlenk lines and inert gases, ensure proper training and be aware of the risks associated with pressurized gas cylinders.

By carefully following this protocol and considering the key parameters discussed, researchers can reliably and efficiently perform the Sonogashira coupling on this compound and related heteroaromatic systems, paving the way for the synthesis of novel and complex molecular architectures.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 2-Acetyl-3-bromothiophene in the Synthesis of Thieno[2,3-b]pyridine-Based Kinase Inhibitors

Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry